molecular formula C8H12N2O B13619115 1-(1H-imidazol-5-yl)pentan-1-one CAS No. 69393-15-3

1-(1H-imidazol-5-yl)pentan-1-one

Cat. No.: B13619115
CAS No.: 69393-15-3
M. Wt: 152.19 g/mol
InChI Key: CJOFPRAZWGYALB-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)pentan-1-one is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of an imidazole ring attached to a pentanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-5-yl)pentan-1-one typically involves the reaction of imidazole with a pentanone derivative under controlled conditions. One common method includes the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a pentanone halide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-5-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

1-(1H-Imidazol-5-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-yl)pentan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a chelating agent. Additionally, the compound may interact with biological macromolecules such as proteins or nucleic acids, modulating their function and activity .

Comparison with Similar Compounds

  • 1-(1H-Imidazol-4-yl)pentan-1-one
  • 4(5)-Valerylimidazole

Comparison: 1-(1H-Imidazol-5-yl)pentan-1-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

69393-15-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)pentan-1-one

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

CJOFPRAZWGYALB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CN=CN1

Origin of Product

United States

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